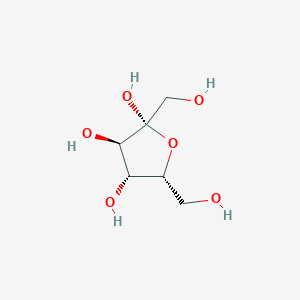
beta-D-sorbofuranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-D-sorbofuranose: is a monosaccharide with the molecular formula C6H12O6. It is a furanose form of sorbose, which means it has a five-membered ring structure. This compound is a stereoisomer of sorbose, specifically the beta anomer, which refers to the orientation of the hydroxyl group at the anomeric carbon. This compound is naturally occurring and can be found in various fruits and plants.
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-D-sorbofuranose can be synthesized through the isomerization of D-sorbose. The process involves the conversion of D-sorbose to its furanose form under acidic or enzymatic conditions. The reaction typically requires a catalyst, such as an acid or an enzyme like isomerase, to facilitate the conversion.
Industrial Production Methods: In industrial settings, this compound is produced through the fermentation of glucose using specific strains of bacteria or yeast. The fermentation process converts glucose into sorbose, which is then isomerized to this compound. This method is efficient and cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Beta-D-sorbofuranose can undergo oxidation reactions to form various products, such as sorbose acid. Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reduction of this compound can yield sorbitol, a sugar alcohol. This reaction typically uses reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: this compound can participate in substitution reactions where hydroxyl groups are replaced by other functional groups. For example, acetylation can occur using acetic anhydride to form acetylated derivatives.
Common Reagents and Conditions:
Oxidation: Nitric acid, potassium permanganate.
Reduction: Sodium borohydride, hydrogen gas with a catalyst.
Substitution: Acetic anhydride, acid catalysts.
Major Products Formed:
Oxidation: Sorbose acid.
Reduction: Sorbitol.
Substitution: Acetylated sorbofuranose derivatives.
Scientific Research Applications
Medicinal Chemistry
Antibacterial Properties
Beta-D-sorbofuranose has been investigated for its antibacterial activity. Research indicates that derivatives of this compound exhibit significant inhibitory effects against various pathogenic bacteria. For instance, a study isolated a disaccharide from Streptomyces sp. that showed growth inhibition against Xanthomonas spp., suggesting potential applications in agricultural biopesticides .
Vaccine Development
The compound is also being explored in the development of carbohydrate-based vaccines. A patent describes the synthesis of carbohydrate-glycolipid conjugates that utilize this compound as a building block for creating novel vaccine candidates . These vaccines aim to enhance immune responses against specific pathogens.
Biochemical Applications
Glycosylation Reactions
this compound serves as a substrate in glycosylation reactions, which are crucial for synthesizing glycosides and oligosaccharides. The ability to selectively modify this sugar enhances the efficiency of producing complex carbohydrates used in drug formulation and delivery systems .
Mutarotation Studies
Studies on the mutarotation kinetics of this compound reveal insights into its conformational dynamics. Advanced spectroscopic techniques like FTIR and Raman spectroscopy have been employed to analyze the kinetics of mutarotation, providing valuable data for understanding sugar behavior in biological systems .
Material Science
Biodegradable Polymers
In materials science, this compound is being investigated as a component in biodegradable polymer production. Its incorporation can enhance the mechanical properties and biodegradability of polymers, making them suitable for sustainable applications .
Case Studies
Mechanism of Action
The mechanism of action of beta-D-sorbofuranose involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in carbohydrate metabolism, such as isomerases and oxidoreductases. These interactions facilitate various biochemical reactions, including isomerization, oxidation, and reduction, which are essential for cellular functions and energy production.
Comparison with Similar Compounds
Alpha-D-sorbofuranose: Another anomer of sorbose with a different orientation of the hydroxyl group at the anomeric carbon.
D-sorbopyranose: A pyranose form of sorbose with a six-membered ring structure.
D-fructofuranose: A furanose form of fructose with similar structural features.
Uniqueness of Beta-D-sorbofuranose: this compound is unique due to its specific stereochemistry and ring structure, which influence its reactivity and interactions with biological molecules. Its beta configuration at the anomeric carbon distinguishes it from other anomers and contributes to its distinct chemical and biological properties.
Properties
CAS No. |
42744-42-3 |
|---|---|
Molecular Formula |
C6H12O6 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4+,5-,6-/m1/s1 |
InChI Key |
RFSUNEUAIZKAJO-JGWLITMVSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@H]([C@](O1)(CO)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(O1)(CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















